(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
Description
Properties
IUPAC Name |
(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-2-5-6(3-8)7(5)4-9/h5-7,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDARIFQUROSPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508175-90-3 | |
| Record name | {3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides and diazo compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, particularly the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research has indicated that (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol can interact with various biological targets, suggesting potential therapeutic applications. The compound's ability to form hydrogen bonds is crucial for its interaction with enzymes and receptors, which may lead to new drug development opportunities.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit altered biological activities or improved pharmacokinetic properties. This versatility is an essential aspect of its application in drug discovery and development .
Ligand Development
Studies have explored the use of bicyclo[3.1.0]hexane-based compounds as ligands for adenosine receptors, which play critical roles in numerous physiological processes. The synthesis of derivatives based on this structure has shown promising results in terms of receptor affinity and selectivity, indicating potential for therapeutic use .
Case Study 1: Interaction with Adenosine Receptors
A series of bicyclo[3.1.0]hexane derivatives were synthesized and evaluated for their affinities towards adenosine receptors (A1, A2A, A3). One compound demonstrated high selectivity for the A3 receptor, highlighting the potential for developing targeted therapies for conditions such as cancer and inflammation .
Case Study 2: Synthesis Techniques
The synthesis of This compound typically involves multi-step processes that allow for structural modifications to enhance biological activity or alter pharmacokinetics. Techniques include selective reductions and reactions with various reagents to achieve desired derivatives .
Mechanism of Action
The mechanism by which (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol, differing in substituents, ring size, or functional groups.
Substituent Variations on the Azabicyclo Scaffold
[(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS: 134575-07-8) Structure: Replaces the methyl group with a benzyl substituent at the 3-position. Molecular Weight: 203.28 g/mol (C₁₃H₁₇NO). Properties: Increased lipophilicity (logP ~2.5 predicted) due to the aromatic benzyl group. Predicted boiling point: 312.3±15.0°C; density: 1.158 g/cm³. Applications: Used in HIV-1 entry inhibitor research, highlighting the role of bulky substituents in target engagement .
[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS: 134575-13-6) Structure: Lacks the 3-methyl group, retaining only the hydroxymethyl substituent. Molecular Weight: 113.16 g/mol (C₆H₁₁NO). Properties: Reduced steric hindrance compared to methyl- or benzyl-substituted analogs. Lower molecular weight enhances solubility in polar solvents (e.g., methanol or THF) .
Functional Group Modifications
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine (CAS: 155748-81-5)
- Structure : Replaces the hydroxymethyl group with an amine (-NH₂).
- Molecular Weight : 188.27 g/mol (C₁₂H₁₆N₂).
- Properties : Increased basicity (pKa ~9–10) due to the amine group, enabling salt formation (e.g., HCl salts). This modification is relevant for proton-dependent biological targeting .
{bicyclo[3.1.0]hexan-6-yl}methanol (CAS: 3313-85-7) Structure: Removes the nitrogen atom from the azabicyclo scaffold, forming a purely carbocyclic system. Molecular Weight: 112.17 g/mol (C₇H₁₂O). Properties: Lower polarity (logP ~1.3) and boiling point (189.2°C) compared to nitrogen-containing analogs. The absence of nitrogen eliminates hydrogen-bonding capacity .
Ring Size and Saturation Differences
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Structure: Expands the bicyclic core to a [3.1.1]heptane system with a ketone at the 6-position. Molecular Weight: 215.27 g/mol (C₁₃H₁₅NO). Properties: The ketone introduces electrophilicity, enabling nucleophilic reactions (e.g., Grignard additions).
Data Table: Key Comparative Properties
Biological Activity
(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol, also known by its CAS number 1508175-90-3, is a bicyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for medicinal chemistry.
The molecular formula of this compound is CHNO, with a molecular weight of 127.18 g/mol. The compound features a unique bicyclic structure that includes a nitrogen atom and a hydroxyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 127.18 g/mol |
| CAS Number | 1508175-90-3 |
Synthesis
The synthesis of this compound typically involves the construction of the bicyclic framework through various methods, including:
- Cyclopropanation : Using maleimides and aryl methyl ketones in the presence of copper catalysts.
- Palladium-catalyzed reactions : Such as cyclopropanation with N-tosylhydrazones to achieve high yields and selectivity.
The biological activity of this compound primarily involves interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to target proteins.
Biological Activity
Studies indicate that this compound may exhibit:
- Neuroprotective effects : Potential applications in targeting central nervous system disorders due to its structural similarity to known neuroactive compounds.
- Antiviral properties : Preliminary findings suggest it may inhibit certain viral proteases, although further research is required to confirm these effects and elucidate the mechanisms involved .
Case Studies
Recent studies have highlighted the biological relevance of compounds similar to this compound:
- SARS-CoV-2 Main Protease Inhibition :
- Cytotoxicity Assessments :
Comparison with Similar Compounds
The structural uniqueness of this compound allows it to be compared with other azabicyclic compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Azabicyclo[3.1.0]hexane | Lacks hydroxyl group | Altered reactivity due to absence of functional group |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | Additional methyl groups | Increased steric hindrance affecting binding properties |
| [(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol | Benzyl substituent present | Unique stereochemistry influences properties |
Q & A
What are the common synthetic routes for (3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol?
Level: Basic
Methodological Answer:
The compound is typically synthesized via multistep reactions involving azabicyclohexane intermediates. A key approach includes:
- Carbamate protection : Use of tert-butoxycarbonyl (Boc) groups to protect the azabicyclohexane nitrogen during functionalization. For example, tert-butyl N-[3-azabicyclo[3.1.0]hexan-6-yl]carbamate derivatives are synthesized via ammonolysis of sulfinyl precursors in tetrahydrofuran (THF) with ammonia in methanol at elevated temperatures (~65°C) .
- Deprotection and functionalization : Subsequent removal of the Boc group under acidic conditions followed by hydroxymethylation or oxidation steps to yield the final alcohol .
Key Considerations : Optimize reaction time and solvent polarity to minimize side products. LCMS (ESI) is recommended for real-time monitoring of intermediates .
How does stereochemistry influence the reactivity and biological activity of this compound?
Level: Advanced
Methodological Answer:
The stereochemistry of the azabicyclohexane scaffold critically impacts both synthetic outcomes and biological interactions:
- Synthetic reactivity : The (1R,5S,6R) configuration (rel- configuration) is often preferred for stability during ring-opening reactions. For instance, stereochemical retention is observed in nucleophilic substitutions involving tert-butyl carbamate-protected intermediates .
- Biological activity : Derivatives with the (1R,5S,6R) configuration show enhanced binding affinity in HIV-1 entry inhibition studies, likely due to optimal spatial alignment with hydrophobic pockets in target proteins .
Experimental Design : Use X-ray crystallography (as in ) or chiral HPLC to confirm stereochemistry. Compare enantiomers in bioassays to isolate activity contributions .
What analytical techniques are recommended for characterizing purity and structural integrity?
Level: Basic
Methodological Answer:
- LCMS (ESI) : Essential for confirming molecular weight ([M+H]+ = 143.2 for the core structure) and detecting impurities during synthesis .
- NMR spectroscopy : 1H and 13C NMR are critical for verifying the azabicyclohexane ring structure and hydroxymethyl group placement. Key signals include δ ~3.5 ppm (methylene protons adjacent to the hydroxyl group) and δ ~2.8 ppm (bridgehead protons) .
- Chiral analysis : Circular dichroism (CD) or polarimetry to confirm enantiomeric purity, especially for biologically active derivatives .
Data Contradiction Tip : Discrepancies in melting points or spectral data may indicate residual solvents or diastereomeric impurities. Re-crystallize from methanol/water mixtures to improve purity .
How can solubility challenges in in vitro assays be addressed for this compound?
Level: Advanced
Methodological Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) for initial solubilization, followed by dilution in assay buffers (e.g., PBS with 0.01% Tween-20) to maintain colloidal stability .
- Prodrug derivatization : Convert the hydroxymethyl group to a phosphate ester or hemisuccinate to enhance aqueous solubility. For example, tert-butyl 6-hydroxymethyl-3-azabicyclohexane carboxylate derivatives show improved solubility in polar solvents .
Validation : Monitor compound stability in DMSO via LCMS over 48 hours to rule out degradation .
What strategies optimize the pharmacokinetic (PK) profile of derivatives?
Level: Advanced
Methodological Answer:
- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-methyl position to reduce cytochrome P450-mediated oxidation. highlights chloro-fluorophenyl derivatives with extended half-lives in hepatic microsomes .
- Tissue penetration : Modify logP via N-alkylation (e.g., benzyl or morpholine groups) to balance lipophilicity. For example, morpholine-substituted analogs in exhibit improved blood-brain barrier permeability .
Data Analysis : Use in silico tools (e.g., SwissADME) to predict logP and PSA, then validate with in vivo PK studies in rodent models .
How can reaction yields be improved during scale-up synthesis?
Level: Advanced
Methodological Answer:
- Catalytic optimization : Replace stoichiometric ammonia with catalytic ammonium acetate in methanol to reduce byproducts during cyclization .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., ring-closing via [3+2] cycloadditions) to enhance heat dissipation and reproducibility .
Troubleshooting : Low yields (<40%) may stem from residual moisture; employ molecular sieves in THF-based reactions .
What are the key safety considerations for handling this compound?
Level: Basic
Methodological Answer:
- Protective equipment : Use nitrile gloves, lab coats, and P95 respirators to avoid dermal or inhalation exposure, as analogs have undefined acute toxicity profiles .
- Waste disposal : Neutralize acidic or basic residues before aqueous disposal. Incinerate organic waste at >800°C to prevent environmental release .
Contradiction Note : While lacks specific toxicity data, assume precautionary measures based on structurally similar bicyclic amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
